FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent)

Übersicht

Beschreibung

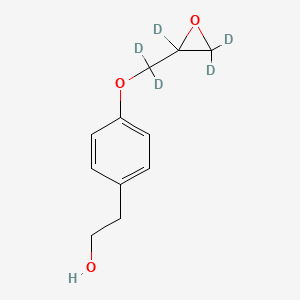

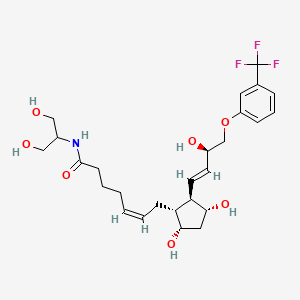

FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent), also known as Tacrolimus-13C,d2, is a 13C-labeled and deuterium labeled Tacrolimus . Tacrolimus (FK506), a macrocyclic lactone, binds to FK506 binding protein (FKBP) to form a complex . It is a standard component of immunosuppressive regimens currently in use for organ and reconstructive tissue transplants .

Molecular Structure Analysis

The molecular formula of FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) is 13C C43 D2 H67 N O12 . The molecular weight is 807.02 .Wissenschaftliche Forschungsanwendungen

FK-506 and Hypertension Mechanisms : FK-506 induces hypertension by increasing the production of endothelin-1 (ET-1) and reducing the activity of endothelial nitric oxide synthase (eNOS) in rat blood vessels. It also affects the expression of mRNA of ET-1 and eNOS, contributing to elevated blood pressure (Takeda, Miyamori, Furukawa, Inaba, & Mabuchi, 1999).

Enhancing FK-506 Production in Streptomyces Tsukubaensis : Engineering of FK-506 biosynthesis and precursor supply in Streptomyces tsukubaensis has been explored. The study focused on improving the intracellular supply of the essential precursor lysine, leading to a significant increase in FK-506 yield (Schulz, Schall, Stehle, Breitmeyer, Krysenko, Bera, & Wohlleben, 2022).

FK-506 in Spinal Cord Injury : FK-506 has been shown to inhibit calcineurin-mediated secondary neuronal damage and reduce inflammation in spinal cord injury. It affects the activation of NF-κB and proinflammatory cytokine expression in rat models, suggesting its role in microglial activation after spinal cord injury (Liu, Fan, Guo, Kang, Wang, Xu, & Zhao, 2017).

FK-506 in Idiopathic Nephrotic Syndrome : Tacrolimus is used in treating idiopathic nephrotic syndrome, particularly in steroid-resistant and steroid-dependent cases. Its mechanism involves inhibiting the activation of a transcription factor crucial for cytokine gene transcription in T cells (Westhoff & van der Giet, 2007).

Formulation Strategies for Tacrolimus Delivery : Research has been conducted to improve the delivery of tacrolimus, considering its poor solubility and bioavailability. Various formulation approaches like oily solutions, solid dispersions, and liposomes have been explored to enhance its oral delivery (Patel, Patel, Panchal, & Mehta, 2012).

Therapeutic Monitoring of Tacrolimus : Effective monitoring of tacrolimus levels is critical due to its narrow therapeutic window. Different methods, including immunoassays and liquid chromatography, are used for monitoring its concentrations in plasma and whole blood (Dasgupta & Timmerman, 1995).

Eigenschaften

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJXYPPXXYFBGM-OTZVSDQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C](=CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-(3,3-Dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)